![molecular formula C12H11NO3S B12560181 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 143832-90-0](/img/structure/B12560181.png)
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- is a heterocyclic compound with the molecular formula C11H9NO3S and a molecular weight of 235.259 g/mol . This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2,4-thiazolidinedione with an aromatic aldehyde, such as 4-methoxybenzaldehyde, in the presence of a base like piperidine . The reaction is usually carried out in a solvent like ethanol or polyethylene glycol-300 at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd/C can be employed for hydrogenation steps to improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of Pd/C catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group or other positions on the ring.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. The compound’s binding to PPARs leads to the modulation of various metabolic pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Thiazolidinedione: The parent compound with similar biological activities.
5-(3-Hydroxy-4-methoxyphenyl)methylene-2,4-thiazolidinedione: A derivative with hydroxyl and methoxy substitutions.
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione: Another derivative with a methoxybenzylidene group.
Uniqueness
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group contributes to its unique pharmacokinetic properties and potential therapeutic applications .
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLLWWODNPCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360967 |
Source


|
| Record name | 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143832-90-0 |
Source


|
| Record name | 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
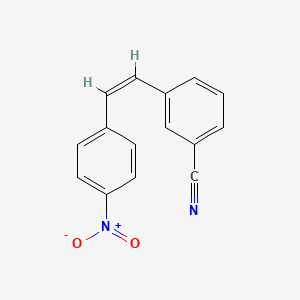

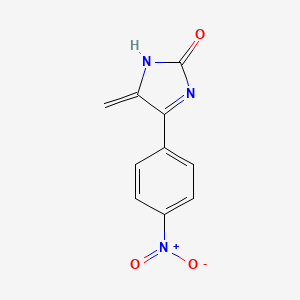
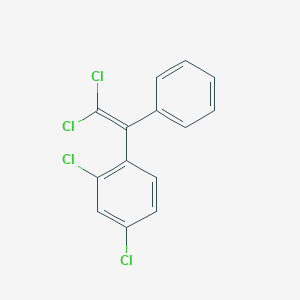
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
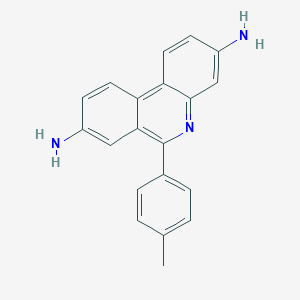
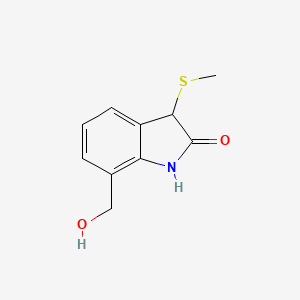
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
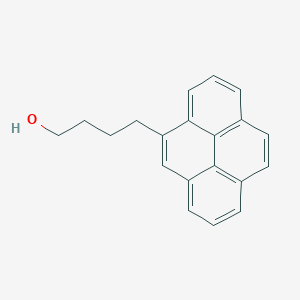
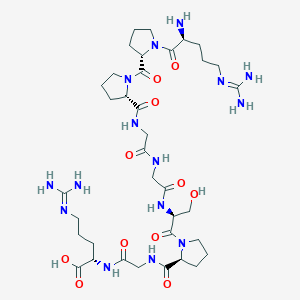
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
